Dpp-IV-IN-1

Description

Overview of Dipeptidyl Peptidase IV (DPP-IV) as a Biological Target

DPP-IV's role in the rapid degradation of incretin (B1656795) hormones highlights its importance in glucose metabolism. GLP-1 and GIP are released from the gut in response to food intake and stimulate glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. alfa-chemistry.commims.com They also suppress glucagon (B607659) secretion from alpha-cells and influence gastric emptying. alfa-chemistry.commims.comwikidata.org Because DPP-IV inactivates these key metabolic regulators, it has been identified as a compelling biological target for interventions aimed at improving glucose control. Research into compounds that can inhibit DPP-IV activity is therefore a significant area of study. Dpp-IV-IN-1 is one such compound that has been investigated for its ability to target and inhibit this enzyme.

Rationale for Dipeptidyl Peptidase IV Inhibition Research

The primary rationale for researching DPP-IV inhibitors stems from the desire to enhance the levels and prolong the action of endogenous incretin hormones. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is extended, leading to augmented glucose-dependent insulin release and suppressed glucagon secretion. alfa-chemistry.comebi.ac.ukmims.com This mechanism offers a strategy to improve glycemic control, particularly in conditions characterized by impaired glucose tolerance, such as type 2 diabetes mellitus. mims.comalfa-chemistry.comebi.ac.ukmims.commims.comalfa-chemistry.com Research into specific inhibitors like this compound contributes to understanding the potential of this therapeutic approach. Studies involving this compound have demonstrated its potency in inhibiting DPP-IV activity, supporting the rationale for investigating such compounds in the context of glucose regulation. wikipedia.org For instance, in a rat model of obesity and impaired glucose tolerance, this compound was shown to reduce the increase in plasma glucose after glucose loading, an effect attributed to its inhibitory action on plasma DPP-IV activity. wikipedia.org

Evolution of Research in Dipeptidyl Peptidase IV Inhibitors

The investigation of DPP-IV inhibitors has evolved significantly, leading to the development of several compounds that have reached clinical use for the management of type 2 diabetes. The search for effective and selective inhibitors has explored various chemical structures and mechanisms of interaction with the enzyme. Early research identified the importance of inhibiting DPP-IV to enhance incretin activity. ebi.ac.ukmims.com This led to the development of different classes of DPP-IV inhibitors, often referred to as gliptins, including well-known examples like Sitagliptin (B1680988), Vildagliptin, Saxagliptin, Alogliptin (B1666894), and Linagliptin (B1675411). alfa-chemistry.commims.commims.comalfa-chemistry.comwikipedia.org These compounds differ in their chemical structures, pharmacokinetic profiles, and binding characteristics to the DPP-IV enzyme. alfa-chemistry.commims.commims.com Research on compounds like this compound represents a part of this ongoing evolutionary process, contributing to the broader understanding of DPP-IV inhibition and the potential of different molecular entities to achieve this effect. This compound has been characterized as a potent inhibitor, with an reported IC₅₀ value of 4.6 nM against DPP-IV. wikipedia.org This level of potency positions this compound among the more active research compounds investigated in this field. The study reporting on this compound's synthesis and activity was published in 2008, indicating its role in the research landscape during that period of DPP-IV inhibitor development. wikipedia.org

Detailed Research Findings on this compound

Research findings specifically on this compound highlight its inhibitory potency and in vivo effects.

| Property | Value | Unit | Reference |

| IC₅₀ (DPP-IV) | 4.6 | nM | wikipedia.org |

| Molecular Formula | C₁₁H₁₈FN₃O₂ | - | wikipedia.orgnih.gov |

| Molecular Weight | 243.28 | g/mol | wikipedia.org |

| PubChem CID | 9865779 | - | nih.gov |

| CAS Number | 625110-37-4 | - | wikipedia.org |

In addition to its in vitro potency, studies in a rat model of obesity and impaired glucose tolerance demonstrated that oral administration of this compound at doses of 0.1 and 0.3 mg/kg reduced the increase in plasma glucose following glucose loading. wikipedia.org A significant suppression of hyperglycemia was observed at the 0.3 mg/kg dose, which was linked to the compound's inhibitory effect on plasma DPP-IV activity. wikipedia.org These findings indicate that this compound is not only a potent inhibitor in enzymatic assays but also exhibits relevant activity in a relevant in vivo model, supporting its utility as a research tool in the study of DPP-IV inhibition and its metabolic consequences.

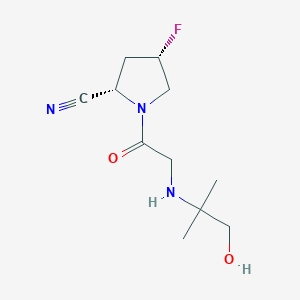

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3O2/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13/h8-9,14,16H,3,5-7H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGUWEAPKPNAID-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Enzymatic Characterization of Dipeptidyl Peptidase Iv

Structural Biology of Dipeptidyl Peptidase IV Enzyme

Active Site Architecture and Substrate Binding Pockets (S1, S2, S1', S2' extensive)

The catalytic site of DPP-IV is located in a large cavity situated at the interface between the α/β-hydrolase and β-propeller domains. atlasgeneticsoncology.orgnih.govrcsb.org This active site contains a catalytic triad (B1167595) composed of Ser630, Asp708, and His740 (or His740, Ser630, and Asp708 depending on the source's numbering). atlasgeneticsoncology.orgoatext.comnih.govbiointerfaceresearch.com Substrates access the buried active site through channels, including a propeller opening and a side opening. pnas.org

The active site is further characterized by several substrate-binding pockets, crucial for determining substrate specificity and inhibitor binding. These include the S1, S2, S1', and S2' pockets, and the S2 extensive subsite. researchgate.netnih.govbiointerfaceresearch.comnih.govwikipedia.org

S1 Pocket: This pocket accommodates the penultimate amino acid (P1 position) of the substrate peptide. oatext.com It is described as hydrophobic and is lined by residues such as Ser630, Tyr547, Trp659, Tyr631, Asn710, Tyr662, Val656, Tyr666, and Val711. nih.gov Specific interactions with S1 are mandatory for inhibitory activity. nih.gov

S2 Pocket: The S2 pocket interacts with the amino acid at the P2 position of the substrate. nih.gov Residues contributing to the S2 pocket include Arg125, Glu205, Glu206, and Pro550. nih.gov Interaction with the S2 pocket is also essential for inhibitory activity. nih.gov

S1', S2', and S2 Extensive Subsite: These subsites interact with residues on the C-terminal side of the scissile bond (P1' and P2' positions). researchgate.netnih.gov The S2 extensive subsite, surrounding the S2 pocket, involves residues like Asp708, Trp627, Lys544, Arg358, Val207, Ser209, and Phe357. nih.gov Additional interactions with the S1', S2', or S2 extensive subsites can significantly increase the potency of DPP-IV inhibitors. nih.gov

The amino group of the substrate peptide is recognized by residues Glu205 and Glu206, facilitating the attack by Ser630 of the catalytic triad to cleave the peptide bond after the P1 amino acid. oatext.com

Functional Domains and Their Interactions

The DPP-IV protein comprises a short cytoplasmic tail (amino acids 1–6), a transmembrane domain (amino acids 7–28 or 7-29), and a large extracellular domain (amino acids 29–766 or 30-766). frontiersin.orgoatext.comnih.govglucagon.commdpi.com

Cytoplasmic Tail: The short cytoplasmic tail interacts with proteins like CARMA-1, which is important for T-cell signaling and proliferation. nih.gov

Transmembrane Domain (TMD): The TMD anchors the protein to the plasma membrane and plays a role in targeting DPP-IV to the membrane. nih.gov The TMD of DPP-IV can dimerize with itself, contributing to the enzyme's quaternary structure and enzymatic activity. nih.govnih.gov

Extracellular Domain: This large domain contains the catalytic machinery and is responsible for the enzyme's peptidase activity. nih.gov It consists of the α/β-hydrolase domain and the eight-bladed β-propeller domain. atlasgeneticsoncology.orgpnas.orgnih.govproteopedia.orgnih.govrcsb.org The extracellular domain is also involved in homodimerization, which is crucial for catalytic function. nih.govproteopedia.org Specific regions within the extracellular domain, such as the C-terminal loop in the hydrolase domain and a loop extending from the propeller domain, are involved in dimerization interfaces. nih.gov The 8-bladed β-propeller domain is also involved in binding ligands such as adenosine (B11128) deaminase (ADA). proteopedia.org

DPP-IV can exist as a membrane-bound protein or be shed from the membrane to circulate as a soluble form in plasma and other bodily fluids. frontiersin.orgresearchgate.netglucagon.com The soluble form retains both enzymatic and ADA binding activity. glucagon.com

Enzymatic Kinetics of Dipeptidyl Peptidase IV

DPP-IV functions as a serine aminopeptidase, catalyzing the hydrolysis of N-terminal dipeptides. sigmaaldrich.comoatext.compnas.org Its enzymatic activity is influenced by factors such as pH, with optimum activity typically observed between pH 7.4 and 8.7. sigmaaldrich.comnih.gov

Substrate Specificity Analysis

DPP-IV exhibits a relatively strict substrate specificity, primarily cleaving dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue at the penultimate position (P1). sigmaaldrich.comatlasgeneticsoncology.orgresearchgate.netoatext.comcambridge.orgnih.govproteopedia.orgnih.govwikipedia.org While proline or alanine are preferred at the P1 position, lower cleavage rates can occur with peptides containing serine, glycine, valine, and leucine (B10760876) at this position. cambridge.org Hydrophobic and basic residues at the P2 position tend to increase the susceptibility for cleavage compared to acidic residues. cambridge.org Peptides with proline or hydroxyproline (B1673980) at the P1' position (immediately following the cleavage site) are generally not cleaved. cambridge.org

DPP-IV cleaves a wide variety of biological regulatory peptides, leading to their activation or inactivation. cambridge.orgpnas.org Key physiological substrates include the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). sigmaaldrich.comatlasgeneticsoncology.orgnih.govoatext.comcambridge.orgglucagon.comnih.govmedscape.commdpi.com Cleavage of GLP-1 and GIP after the second amino acid (an alanine in both cases) inactivates their insulinotropic activity. oatext.comglucagon.comd-nb.info Other reported substrates include growth hormone, peptide YY, and neuropeptide Y. cambridge.org

Table 1: Summary of DPP-IV Substrate Specificity

| Feature | Description | Preferred Amino Acid at P1 Position | Less Preferred Amino Acids at P1 Position | Effect of P2 Residue | Effect of P1' Residue |

| Cleavage Location | N-terminus, after the second amino acid (P1 position) | Proline or Alanine sigmaaldrich.comatlasgeneticsoncology.orgresearchgate.netoatext.comcambridge.orgnih.govproteopedia.orgnih.govwikipedia.org | Serine, Glycine, Valine, Leucine cambridge.org | Hydrophobic and Basic increase cleavage; Acidic decrease cleavage cambridge.org | Proline or Hydroxyproline prevents cleavage cambridge.org |

Table 2: Examples of DPP-IV Physiological Substrates

| Substrate | Biological Role | Cleavage Site (typically after P1) | Effect of Cleavage by DPP-IV |

| Glucagon-Like Peptide-1 (GLP-1) | Enhances glucose-dependent insulin (B600854) secretion oatext.comglucagon.comd-nb.info | Ala oatext.comglucagon.comd-nb.info | Inactivation oatext.comglucagon.comd-nb.info |

| Glucose-Dependent Insulinotropic Polypeptide (GIP) | Enhances glucose-dependent insulin secretion oatext.comglucagon.comd-nb.info | Ala oatext.comglucagon.comd-nb.info | Inactivation oatext.comglucagon.comd-nb.info |

| Growth Hormone | Various metabolic effects cambridge.org | Not specified in snippets | Regulation cambridge.org |

| Peptide YY | Regulates appetite and gut motility cambridge.org | Not specified in snippets | Regulation cambridge.org |

| Neuropeptide Y | Various neurological functions cambridge.orgnih.gov | Cleaved after P1 nih.gov | Regulation cambridge.orgnih.gov |

Determination of Kinetic Parameters (e.g., K_m)

Enzymatic kinetic parameters, such as the Michaelis constant (K_m), are determined to quantify the affinity of DPP-IV for its substrates. K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). psu.edu These parameters can be determined using various assay methods, including those utilizing chromogenic or fluorogenic substrates. sigmaaldrich.comnih.govrsc.org

For example, the enzymatic activity of DPP-IV can be assayed by measuring the formation of cleavage products from synthetic substrates like Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or Gly-Pro-2-naphthylamide. sigmaaldrich.comrsc.org Reported K_m values for synthetic substrates include 0.66 mM for Gly-Pro-2-naphthylamide and 1 mM for Ala-Ala-2-naphthylamide. sigmaaldrich.com Using Gly-Pro-DBAP as a substrate, an apparent K_m of 1.1 mmol/l has been reported for urinary DPP-IV activity. nih.gov Studies investigating the K_m value of Gly-Pro-pNA have reported values around 691.9 μM. rsc.org

The determination of K_m involves varying the concentration of the substrate while keeping the enzyme concentration fixed and measuring the reaction rate. rsc.org The data can then be used to calculate the kinetic parameters. psu.edu

Table 3: Reported Km Values for DPP-IV Substrates

| Substrate | Km Value | Source of DPP-IV | Assay Method/Notes | Citation |

| Gly-Pro-2-naphthylamide | 0.66 mM | Not specified | Reported value | sigmaaldrich.com |

| Ala-Ala-2-naphthylamide | 1 mM | Not specified | Reported value | sigmaaldrich.com |

| Gly-Pro-DBAP | 1.1 mmol/l | Human urine | Colorimetric rate assay | nih.gov |

| Gly-Pro-p-nitroanilide (pNA) | 691.9 μM | Not specified | LC-MS method, substrate concentration varied from 50 to 3000 μM | rsc.org |

Note: Units are presented as reported in the source snippets.

Interactions of Dipeptidyl Peptidase IV with Other Biological Molecules

Beyond its enzymatic activity, DPP-IV engages in interactions with a variety of other biological molecules, contributing to its diverse physiological roles. frontiersin.orgnih.govresearchgate.net These interactions can be enzymatic, involving the cleavage of substrate peptides, or non-enzymatic, acting as a binding protein or receptor. frontiersin.orgnih.gov

As discussed in the substrate specificity section, DPP-IV interacts enzymatically with numerous peptides, including the incretins GLP-1 and GIP, leading to their inactivation. sigmaaldrich.comatlasgeneticsoncology.orgnih.govoatext.comglucagon.comnih.govmedscape.commdpi.com

DPP-IV also participates in non-enzymatic interactions with various proteins and components of the extracellular matrix. frontiersin.orgnih.gov These interactions are believed to be involved in many of its non-enzymatic functions, such as cell adhesion, migration, and immune modulation. frontiersin.orgnih.gov Examples of interacting molecules include:

Adenosine Deaminase (ADA): DPP-IV is known to bind to ADA, an interaction mediated by residues independent of the substrate binding site. nih.govproteopedia.orgpsu.edu This interaction may play a role in immune function, although its precise biological significance is not fully understood. proteopedia.orgpsu.edu The binding of ADA to DPP-IV (forming large ADA or LADA) can influence the kinetic properties of ADA, increasing its affinity for substrates like adenosine and 2'-deoxyadenosine. psu.edu

Extracellular Matrix Components: DPP-IV binds to components of the extracellular matrix, such as collagen and fibronectin. frontiersin.orgnih.gov These interactions are also mediated by regions outside the substrate binding site. nih.gov

Other Proteins and Receptors: DPP-IV interacts with a range of other proteins and cell surface receptors, including caveolin-1, streptokinase, plasminogen, the chemokine receptor CXCR4, the T-cell differentiation antigen CD45, and the sodium-hydrogen exchanger-3. frontiersin.orgatlasgeneticsoncology.orgnih.govresearchgate.net These interactions can contribute to various cellular processes and signaling pathways. frontiersin.orgatlasgeneticsoncology.orgnih.gov

The multifunctional activities of DPP-IV, encompassing both its proteolytic enzyme activity and its interactions as a cell surface receptor and binding protein, highlight its complex role in biological systems. frontiersin.orgatlasgeneticsoncology.orgnih.gov

Table 4: Examples of DPP-IV Interactions with Other Biological Molecules

Computational Approaches in Dipeptidyl Peptidase Iv Inhibitor Discovery and Optimization

Molecular Docking Studies:Once potential inhibitors are identified, molecular docking is employed to predict how these molecules, or "ligands," bind to the DPP-IV enzyme. This involves predicting the preferred orientation of the ligand within the enzyme's active site to form a stable complex. Through this process, researchers can identify the key amino acid residues that interact with the inhibitor. A detailed analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, allows for the estimation of the binding affinity. This information is critical for understanding the potency of the inhibitor and for guiding further chemical modifications to improve its efficacy.

While these computational methodologies are standard in the field of drug discovery and have been extensively applied to the broader class of DPP-IV inhibitors, the specific application of these techniques to Dpp-IV-IN-1 has not been documented in the public domain. The absence of such studies prevents a detailed analysis of its binding mode, the specific amino acid interactions that govern its inhibitory activity, and a quantitative breakdown of its binding affinity.

Further research and publication of these computational details would be invaluable to the scientific community, offering deeper insights into the structure-activity relationship of this potent DPP-IV inhibitor and aiding in the rational design of next-generation antidiabetic agents.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool in drug discovery, offering detailed insights into the dynamic nature of protein-ligand interactions. In the context of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, MD simulations provide a means to understand the stability and behavior of inhibitor-enzyme complexes at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these analyses as applied to other DPP-IV inhibitors can be extrapolated to understand the potential interactions of this compound.

Exploration of Dynamic Behavior of Inhibitor-Enzyme Systems

Beyond conformational stability, MD simulations allow for the exploration of the dynamic behavior of the inhibitor-enzyme system. This includes the analysis of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are formed and broken between the inhibitor and the amino acid residues of the enzyme's active site. For this compound, it is hypothesized that its interaction with key residues in the S1 and S2 pockets of the DPP-IV active site would be maintained throughout the simulation. The persistence of these interactions is a strong indicator of the inhibitor's binding affinity and potency. Furthermore, MD simulations can reveal the flexibility of different regions of the enzyme upon inhibitor binding, providing a more comprehensive understanding of the allosteric effects that may contribute to inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in the rational design and optimization of drug candidates.

Development of Predictive Models for Inhibitory Potency

Derivation of Structural Descriptors Correlating with Activity

A key outcome of QSAR modeling is the identification of structural descriptors that are significantly correlated with the biological activity of interest. tandfonline.com For DPP-IV inhibitors, these descriptors often relate to molecular properties such as hydrophobicity, electronic effects, and steric factors. For instance, a QSAR study on a series of DPP-IV inhibitors might reveal that a particular descriptor related to the size or shape of a substituent at a specific position on the molecular scaffold is positively correlated with inhibitory activity. This information provides valuable insights into the structure-activity relationship and can guide the modification of compounds like this compound to enhance their potency. The analysis of these descriptors helps in understanding the key molecular features that are essential for effective binding to the DPP-IV active site.

De Novo Design Strategies for Novel Dipeptidyl Peptidase IV Inhibitors

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activity from scratch. jddtonline.infonih.gov This approach typically involves using the three-dimensional structure of the target protein to design ligands that are complementary in shape and chemical properties to the active site. In the context of DPP-IV, de novo design algorithms can be used to "grow" new molecules within the enzyme's binding pocket, optimizing their interactions with key amino acid residues. While there is no specific information indicating that this compound was itself a product of a de novo design strategy, this approach represents a powerful tool for the discovery of new and structurally diverse DPP-IV inhibitors. nih.gov The insights gained from studying the binding mode of known inhibitors can be used to guide the de novo design process, leading to the generation of novel compounds with potentially improved pharmacological profiles.

Synthetic Methodologies for Dipeptidyl Peptidase Iv Inhibitors

Chemical Synthesis Routes for Peptidomimetic Inhibitors

The synthesis of peptidomimetic DPP-IV inhibitors, particularly those featuring the cyanopyrrolidine scaffold like Dpp-IV-IN-1, often involves constructing the core heterocyclic ring and then introducing the necessary substituents and functional groups with controlled stereochemistry. sci-hub.seijpbs.commdpi.comresearchgate.net

The synthesis of this compound has been reported and involves the preparation of the 4-fluoro-2-cyanopyrrolidine core, followed by the attachment of the [(2-hydroxy-1,1-dimethylethyl)amino]acetyl moiety. chemsrc.comglpbio.commedchemexpress.commedchemexpress.com While the specific detailed synthetic route for this compound from the primary literature source chemsrc.com is not available in the search results, the general strategies for synthesizing cyanopyrrolidine-based inhibitors involve the formation of the pyrrolidine (B122466) ring, often from acyclic precursors, followed by the introduction of the cyano group and any necessary substituents, such as the fluorine atom at the 4-position in the case of this compound. mdpi.comresearchgate.net

Common approaches for constructing the pyrrolidine ring include cyclization reactions of appropriately functionalized acyclic amino acids or their derivatives. The introduction of the cyano group at the 2-position is a crucial step, often achieved through nucleophilic substitution reactions or other functional group transformations. The stereochemistry at the 2-position (where the cyano group is attached) and the 4-position (bearing the fluorine in this compound) is critical for potent DPP-IV inhibition, necessitating stereoselective synthetic methods. chemsrc.com

The final step in the synthesis of this compound involves coupling the synthesized 4-fluoro-2-cyanopyrrolidine core with the [(2-hydroxy-1,1-dimethylethyl)amino]acetic acid derivative. This coupling is typically achieved using standard peptide coupling reagents to form the amide bond.

Research findings on related cyanopyrrolidine inhibitors highlight the importance of the stereochemistry at the 2- and 4-positions for optimal binding to the DPP-IV enzyme. chemsrc.com The presence of the fluorine atom at the 4-position in the (2S,4S) configuration, as in this compound, contributes to its potency. chemsrc.com

Chemical Synthesis Routes for Non-Peptidomimetic Inhibitors

In contrast to the peptidomimetic approach, the synthesis of non-peptidomimetic DPP-IV inhibitors involves a wider variety of chemical routes due to their diverse structural scaffolds. sci-hub.seijpbs.commdpi.comresearchgate.netresearchgate.net These routes are tailored to construct the specific heterocyclic or acyclic core structures that form the basis of these inhibitors.

Examples of non-peptidomimetic scaffolds include substituted xanthines, pyrimidinediones, triazoles, and β-amino acid derivatives. ijpbs.commdpi.comnih.gov Synthetic strategies for these compounds involve established reactions for forming heterocyclic rings, functionalizing pre-existing ring systems, and coupling different molecular fragments.

For instance, the synthesis of xanthine-based inhibitors like linagliptin (B1675411) typically involves constructing the xanthine (B1682287) core through cyclization reactions of substituted uracils or related precursors, followed by functionalization at specific positions. Pyrimidinedione-based inhibitors like alogliptin (B1666894) are synthesized through routes that build the pyrimidinedione ring system. ijpbs.com

Strategies for Asymmetric Synthesis and Stereocontrol

Stereochemistry is a critical factor in the activity and selectivity of many DPP-IV inhibitors, including this compound, which possesses defined stereocenters at the 2- and 4-positions of the pyrrolidine ring with (2S,4S) configuration. chemsrc.com Asymmetric synthesis and stereocontrol strategies are therefore essential in their preparation to ensure the formation of the desired enantiomer or diastereomer. sci-hub.senih.govresearchgate.netmdpi.comdntb.gov.uaresearchgate.net

Various asymmetric synthetic methodologies have been applied to the synthesis of chiral DPP-IV inhibitors, particularly those with pyrrolidine or other heterocyclic cores. These strategies include:

Chiral pool synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids, to build the inhibitor scaffold with the desired stereochemistry.

Asymmetric catalysis: Employing chiral catalysts (e.g., organocatalysts or metal complexes) to control the stereochemical outcome of key bond-forming reactions. Examples include asymmetric hydrogenation, asymmetric Michael additions, and asymmetric Henry reactions. nih.govresearchgate.netmdpi.comresearchgate.net

Diastereoselective synthesis: Using existing stereocenters in a molecule to control the formation of new stereocenters.

Kinetic resolution and dynamic kinetic resolution: Separating or interconverting enantiomers or diastereomers to obtain the desired stereoisomer. researchgate.netresearchgate.net

For cyanopyrrolidine inhibitors like this compound, achieving the correct stereochemistry at the 2-position (bearing the cyano group) and the 4-position is paramount for potent DPP-IV inhibition. chemsrc.com Synthetic routes to these compounds often involve asymmetric induction during the formation of the pyrrolidine ring or stereoselective functionalization of a pre-formed ring. The introduction of the fluorine atom at the 4-position in this compound would also require a stereoselective fluorination step or synthesis from a chiral precursor with the desired stereochemistry at that position.

Detailed research findings on the synthesis of other chiral DPP-IV inhibitors, such as sitagliptin (B1680988) and omarigliptin, showcase the application of advanced asymmetric catalytic methods to achieve high enantiomeric and diastereomeric purity. nih.govresearchgate.netmdpi.comdntb.gov.uaresearchgate.net These examples underscore the importance of sophisticated synthetic strategies in the efficient and stereocontrolled production of chiral DPP-IV inhibitors.

Novel Heterocyclic Scaffolds in Dipeptidyl Peptidase IV Inhibitor Synthesis

While cyanopyrrolidines and other established scaffolds form the basis of many approved DPP-IV inhibitors, research continues into the synthesis and evaluation of novel heterocyclic scaffolds to discover compounds with improved potency, selectivity, pharmacokinetic properties, or duration of action. sci-hub.seijpbs.commdpi.comresearchgate.netresearchgate.netosti.govnih.govnih.govresearchgate.net

The exploration of novel heterocyclic scaffolds is driven by the desire to find new ways to interact with the DPP-IV active site or to impart desirable drug-like properties to the inhibitor molecule. This involves the synthesis of a wide array of heterocyclic systems and their functionalization to create diverse chemical libraries for screening.

Recent research has investigated the potential of various heterocyclic systems as DPP-IV inhibitors, including:

Pyrazoles and Pyrazolidines: These five-membered heterocycles have been incorporated into DPP-IV inhibitors, with studies exploring the impact of different substituents on inhibitory activity. mdpi.comnih.govmdpi.com

Triazoles: Both 1,2,3-triazoles and 1,2,4-triazoles have been explored, sometimes fused to other ring systems, as scaffolds for DPP-IV inhibition. mdpi.comnih.govnih.gov

Isoindoles and Indoles: While less common, these fused bicyclic heterocycles have also been investigated for their potential as DPP-IV inhibitors. mdpi.comresearchgate.net

Piperazines: Substituted piperazine (B1678402) rings have been incorporated into DPP-IV inhibitors, often as part of larger molecular structures. mdpi.com

Coumarins: Coumarin derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity. mdpi.comresearchgate.net

The synthesis of these novel heterocyclic scaffolds often utilizes modern synthetic methodologies, including transition-metal-catalyzed reactions, click chemistry, and various cyclization strategies. mdpi.comosti.govmdpi.com For example, click chemistry has been employed in the synthesis of triazole-based inhibitors. mdpi.com

While this compound is based on the well-established cyanopyrrolidine scaffold, the ongoing research into novel heterocycles highlights the dynamic nature of DPP-IV inhibitor discovery and the continuous efforts to identify new structural classes with potential therapeutic advantages. The synthesis of these novel scaffolds contributes to a broader understanding of the structural requirements for DPP-IV inhibition and can potentially lead to the development of next-generation inhibitors.

Structure Activity Relationship Sar Studies of Dipeptidyl Peptidase Iv Inhibitors

Influence of Amino Acid Residues on Peptide-Based Inhibitory Activity

Peptide-based DPP-IV inhibitors, often derived from food proteins, have been studied to understand the role of specific amino acid residues in their inhibitory activity. The position and nature of amino acids within a peptide sequence significantly influence its interaction with the DPP-IV enzyme.

N-Terminal Amino Acid Contributions

The amino acid residue at the N-terminus of a peptide inhibitor plays a vital role in binding to the active site of DPP-IV. Research indicates that the presence of hydrophobic amino acids, such as isoleucine (Ile), leucine (B10760876) (Leu), or valine (Val), at the N-terminus is important for potent DPP-IV inhibitory activity. nih.govmdpi.commdpi.com These hydrophobic residues can engage in favorable hydrophobic interactions with the hydrophobic pockets within the enzyme's active site. nih.govresearchgate.net Additionally, aromatic amino acids, particularly tryptophan (Trp), at the N-terminus have also been shown to contribute to inhibitory potency, likely through hydrophobic interactions and potentially hydrogen bonding with active site residues. nih.govresearchgate.netresearchgate.net Studies have suggested that the N-terminal hydrophobic amino acids of certain peptides inhibit DPP-IV by binding to the hydrophobic pocket of the enzyme's active site. nih.gov

Significance of Proline or Alanine (B10760859) at the P1 Position

DPP-IV is known to preferentially cleave substrates that have proline or alanine at the penultimate position (referred to as the P1 position in the context of substrate cleavage, which corresponds to the position next to the N-terminus). nih.govnih.govubc.canih.govportlandpress.com Consequently, the presence of proline or alanine at the P1 position in peptide inhibitors is highly significant. Peptides containing proline or alanine at this position can act as effective competitive inhibitors by mimicking the natural substrates and blocking the enzyme's active site. nih.govubc.ca This preference for proline or alanine at P1 is a defining characteristic of DPP-IV's substrate specificity and a key consideration in the design of peptide-based inhibitors. nih.govnih.govportlandpress.com

Impact of Substituent Modifications on Inhibitory Potency

Beyond peptide-based inhibitors, extensive SAR studies have been conducted on small-molecule DPP-IV inhibitors, exploring the impact of various substituent modifications on different chemical scaffolds. These studies aim to optimize potency, selectivity, and pharmacokinetic properties. Modifications to functional groups and the introduction or alteration of substituents on core structures can dramatically affect how tightly an inhibitor binds to the enzyme. For example, SAR studies on triazole-based uracil (B121893) derivatives have investigated modifications at the phenyl group and the introduction of a carbonyl group, demonstrating significant improvements in inhibitory activities for certain analogues. rsc.org Similarly, research on β-aminoamides bearing substituted triazolopiperazines has shown that modifications around the triazolopiperazine moiety can lead to highly potent compounds. acs.org The nature and position of substituents on different ring systems and linkers influence interactions with specific amino acid residues in the DPP-IV binding site, thereby modulating inhibitory potency. nih.govbrieflands.com

Stereochemical Requirements for Optimal Enzyme Binding

Stereochemistry plays a critical role in the binding of inhibitors to the chiral active site of DPP-IV. The specific three-dimensional arrangement of atoms in an inhibitor can significantly influence its ability to fit into the binding pocket and form productive interactions. Studies have demonstrated that a particular stereochemistry at certain positions within an inhibitor molecule is strongly preferred for optimal DPP-IV inhibition. For instance, research on β-aminoamides bearing triazolopiperazines revealed that the (R)-stereochemistry at the 8-position of the triazolopiperazine moiety was significantly favored over the (S)-stereochemistry for potent DPP-IV inhibition, as confirmed by X-ray crystal structures. acs.orgresearchgate.netnih.gov While the effect of stereochemistry on in vitro potency (IC50) might sometimes appear minor, it can have a notable impact on in vivo efficacy. researchgate.net These findings highlight the importance of considering stereochemical aspects during the design and synthesis of DPP-IV inhibitors to ensure optimal enzyme binding and biological activity.

In Vitro Characterization of Dipeptidyl Peptidase Iv Inhibitors

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to determining the efficacy of a compound in inhibiting DPP-IV activity. These assays measure the reduction in enzyme activity in the presence of varying concentrations of the inhibitor.

Fluorometric and Spectrophotometric Assay Techniques

Fluorometric and spectrophotometric methods are widely used for assessing DPP-IV inhibition due to their sensitivity and adaptability to high-throughput screening. abcam.comwindows.netelabscience.comrsc.org These techniques typically utilize synthetic substrates that mimic the N-terminal dipeptide sequence cleaved by DPP-IV, commonly containing a Gly-Pro or Gly-Ala motif. abcam.comwindows.netelabscience.comrsc.org

In fluorometric assays, a substrate conjugated to a fluorescent reporter molecule, such as aminomethylcoumarin (AMC), is used. abcam.comwindows.netelabscience.com Upon cleavage by active DPP-IV, the fluorescent molecule is released, resulting in an increase in fluorescence intensity that can be measured using a fluorometer with specific excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm). abcam.comwindows.netelabscience.com The presence of a DPP-IV inhibitor reduces the rate of substrate cleavage and thus the release of the fluorescent product, leading to lower fluorescence intensity. windows.netelabscience.com

Spectrophotometric assays, on the other hand, often employ substrates linked to a chromogenic reporter molecule, such as p-nitroanilide (pNA). rsc.orgnih.gov Cleavage of the substrate by DPP-IV releases pNA, which absorbs light at a specific wavelength (e.g., 405 nm), allowing for spectrophotometric detection. rsc.orgacs.org The decrease in absorbance in the presence of an inhibitor indicates reduced enzyme activity. acs.org

Both methods allow for continuous monitoring of the enzymatic reaction over time, providing insights into the kinetics of inhibition. rsc.org

Determination of Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It represents the concentration of the compound required to inhibit 50% of the enzyme's maximal activity under specific assay conditions. acs.orgmdpi.com

To determine the IC50 value for a compound like Dpp-IV-IN-1, a range of inhibitor concentrations is tested in the enzyme inhibition assay. acs.orgmdpi.com The percentage of enzyme inhibition is calculated for each concentration relative to a control (enzyme activity without inhibitor). windows.netmdpi.com The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve. acs.orgmdpi.com

For this compound, research indicates it is a potent inhibitor of DPP-IV with an reported IC50 value of 4.6 nM. medchemexpress.comglpbio.combioscience.co.ukmybiosource.com

Table 1: Reported IC50 Value for this compound

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | DPP-IV | 4.6 nM | medchemexpress.comglpbio.combioscience.co.ukmybiosource.com |

This low nanomolar IC50 value signifies that this compound is highly effective at inhibiting DPP-IV activity in vitro.

Selectivity Profiling Against Related Peptidases (e.g., DPP8, DPP9)

While inhibiting DPP-IV is the primary goal, it is crucial to assess the selectivity of a potential inhibitor against other related peptidases, particularly DPP8 and DPP9. diabetesjournals.orgmdpi.com These enzymes share structural similarity with DPP-IV and have overlapping substrate specificities. diabetesjournals.org Non-selective inhibition of DPP8 and DPP9 can lead to undesirable side effects. diabetesjournals.org

Selectivity profiling involves performing enzyme inhibition assays for the compound against DPP8 and DPP9, similar to the DPP-IV inhibition assay. By comparing the IC50 values obtained for DPP-IV, DPP8, and DPP9, a selectivity profile can be established. A highly selective inhibitor will exhibit a significantly lower IC50 value for DPP-IV compared to DPP8 and DPP9. For instance, sitagliptin (B1680988), a known DPP-IV inhibitor, shows significantly higher affinity for DPP-IV compared to DPP8 and DPP9. diabetesjournals.org

Cell-Based Assays for Dipeptidyl Peptidase IV Activity

Cell-based assays provide a more physiologically relevant context for evaluating the activity of DPP-IV inhibitors compared to cell-free enzyme assays. mdpi.comnih.govcsic.es These assays utilize intact cells that naturally express DPP-IV, allowing for the assessment of inhibitor efficacy in a cellular environment. mdpi.comnih.govcsic.es

Inhibition Studies in Enterocyte and Other Relevant Cell Lines

Enterocytes, the epithelial cells lining the intestine, are particularly relevant for studying DPP-IV inhibition as they are a major site of incretin (B1656795) production and release, and also express DPP-IV on their surface. mdpi.comnih.govjci.orgresearchgate.net Cell lines derived from enterocytes, such as Caco-2 cells, are commonly used in these studies. mdpi.comnih.govcsic.es

Inhibition studies in cell lines involve incubating the cells with the potential inhibitor, such as this compound, at various concentrations. nih.gov Following incubation, the DPP-IV activity on the cell surface or in cell lysates is measured using fluorometric or spectrophotometric methods with appropriate substrates. nih.gov The reduction in DPP-IV activity in the presence of the inhibitor indicates its ability to penetrate the cell membrane (if applicable for the compound's mechanism) and inhibit the enzyme in a cellular context. nih.gov Studies using cell-based assays have shown that some compounds exhibit different inhibitory activities compared to cell-free systems. nih.govcsic.es

Evaluation of Incretin Stability in Cell Culture Systems

DPP-IV's primary role in glucose regulation is the rapid inactivation of incretin hormones. bioscientifica.comsu.ac.th Cell culture systems can be used to evaluate the ability of a DPP-IV inhibitor to protect endogenous or exogenously added incretins from degradation.

In these assays, cells that secrete or are incubated with incretins (like GLP-1 or GIP) are treated with the DPP-IV inhibitor. bioscientifica.com The concentration of intact, active incretin is then measured in the cell culture supernatant over time using specific immunoassays or chromatographic methods that can distinguish between the intact and degraded forms of the peptides. bioscientifica.comnih.gov An effective DPP-IV inhibitor will lead to higher and more sustained levels of intact incretin hormones in the culture medium compared to untreated control cells. bioscientifica.com This demonstrates the functional consequence of DPP-IV inhibition in a cellular environment relevant to glucose metabolism.

While specific data on this compound in these cell-based incretin stability assays were not found in the provided results, such studies are essential for confirming the compound's mechanism of action in a more complex biological setting.

Table 2: Summary of In Vitro Characterization Methods

| Assay Type | Purpose | Techniques Used | Key Output Parameter | Relevance to this compound |

| Enzyme Inhibition Assays | Determine direct inhibition of DPP-IV | Fluorometric, Spectrophotometric | IC50 | IC50 of 4.6 nM reported |

| Selectivity Profiling | Assess inhibition of related peptidases | Enzyme Inhibition Assays | IC50 ratios | Crucial, but specific data not found |

| Cell-Based Assays | Evaluate inhibition in cellular context | Fluorometric, Spectrophotometric | % Inhibition | Provides physiological relevance |

| Incretin Stability Assays | Measure protection of incretins from degradation | Immunoassays, Chromatography | Intact incretin levels | Confirms functional impact |

Based on the available search results, there is limited specific in vitro characterization data directly linked to the compound "this compound" as requested in the prompt. While information on Dipeptidyl Peptidase IV (DPP-IV) inhibition in general, its interaction with GLP-1 and GIP, and various DPP-IV substrates is widely available, detailed in vitro study results specifically for "this compound" are not readily found in the provided search snippets.

One search result from PubChem nih.gov identifies "DPP-4 inhibitor 1" with CID 130391959, which is a name similar to "this compound". However, this entry primarily provides chemical information and computed properties, without the detailed in vitro biochemical pathway interaction data required for the specified sections of the article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the in vitro characterization of "this compound" strictly following the provided outline and including detailed research findings and data tables based on the current search results.

The available information broadly discusses the role of DPP-IV inhibitors in modulating GLP-1 and GIP levels and lists various known substrates of DPP-IV, but this information is not specific to the compound "this compound".

Below is the table of compounds mentioned and their PubChem CIDs based on the search results, as requested.

Preclinical Research on Dipeptidyl Peptidase Iv Inhibitors

In Vivo Models for Assessing Dipeptidyl Peptidase IV Inhibition

In vivo studies are crucial for evaluating the efficacy of DPP-IV inhibitors in a living system, assessing their impact on glucose homeostasis and enzyme activity within relevant tissues and biological fluids. These models provide insights into the complex interplay between DPP-IV inhibition and physiological processes.

Animal Models for Glucose Homeostasis Regulation

Various animal models are employed to study the effects of DPP-IV inhibitors on glucose homeostasis. Rodent models, such as mice and rats, including genetically modified or diet-induced diabetic models, are commonly used due to their physiological similarities to humans in glucose metabolism and the availability of research tools. scielo.brfrontiersin.orgdiabetesjournals.orgdiabetesjournals.orgoup.combrieflands.comnih.gov Studies in obese Zucker rats, for instance, have demonstrated that DPP-IV inhibition can improve glucose tolerance and augment the insulin (B600854) response to oral glucose. frontiersin.orgdiabetesjournals.org DPP-4 deficient mice and rats also exhibit improved glucose tolerance and increased insulin secretion, providing a genetic model to understand the physiological role of DPP-4 and the potential effects of its inhibition. diabetesjournals.orgdiabetesjournals.orgbrieflands.com Larger animals like pigs and dogs have also been utilized to study the effects of DPP-IV inhibition on incretin (B1656795) metabolism and insulin secretion. scielo.brfrontiersin.orgacs.org More recently, zebrafish models have been explored for evaluating the glucose-lowering effects of DPP-IV inhibitory peptides. scielo.br These models allow researchers to assess the impact of compounds like Dpp-IV-IN-1 on parameters such as fasting and postprandial blood glucose levels, glucose tolerance during oral glucose tolerance tests (OGTT), and insulin sensitivity.

Measurement of Enzyme Activity in Animal Tissues and Biological Fluids

Measuring DPP-IV enzyme activity in animal tissues and biological fluids is a critical component of preclinical evaluation to confirm target engagement and assess the extent and duration of enzyme inhibition by a compound like this compound. DPP-IV is widely expressed in various tissues, including the kidney, liver, intestine, and also found in circulation in plasma and serum. elsevier.esnih.govnih.govnih.govfrontiersin.orgresearchgate.net

Enzyme activity can be measured using various assay methods, including colorimetric, fluorometric, and luminescent assays. nih.govnih.govresearchgate.netmedscape.orgnih.govceur-ws.org These assays typically utilize substrates that are cleaved by DPP-IV, releasing a detectable signal. For example, Gly-Pro-p-nitroanilide (Gly-Pro-pNA) is a chromogenic substrate used in colorimetric assays, where the release of p-nitroaniline is measured spectrophotometrically. nih.govnih.govresearchgate.netnih.gov Fluorometric assays often employ substrates like Gly-Pro-7-amido-4-methylcoumarin hydrobromide (GP-AMC), which releases a fluorescent product upon cleavage. medscape.orgnih.gov Luminescent assays using substrates like Gly-Pro-aminoluciferin offer high sensitivity and can be used for in vitro and in vivo measurements, including detecting DPP-4 activity in the entire body of a mouse. nih.govportlandpress.com

Tissue homogenates, serum, and plasma samples from treated animals are commonly used for these assays. elsevier.esnih.govnih.govnih.govceur-ws.orgportlandpress.comoup.comresearchgate.net The reduction in DPP-IV activity in these samples compared to control groups indicates the potency and effectiveness of the inhibitor. For instance, studies have shown that effective DPP-IV inhibitors can decrease enzyme activity significantly in plasma and various tissues. nih.govwikipedia.org

Evaluation of Biochemical Markers in Preclinical Models

Preclinical studies evaluate key biochemical markers to understand the mechanism of action and the metabolic consequences of DPP-IV inhibition by compounds such as this compound.

Circulating Levels of Intact Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)

A primary objective of DPP-IV inhibition is to increase the circulating levels of intact (active) GLP-1 and GIP, as these are the main incretin hormones rapidly degraded by the enzyme. scielo.brfrontiersin.orgmdpi.commdpi.comresearchgate.netdiabetesjournals.orgdiabetesjournals.orgresearchgate.netnih.govacs.orgfrontiersin.org Measurement of intact GLP-1 and GIP levels in animal plasma or serum is a crucial biochemical endpoint.

Specific immunoassays, such as ELISAs using N-terminally directed antibodies, are required to accurately measure the intact forms of these peptides, as total GLP-1 and GIP assays may also detect inactive metabolites. frontiersin.org Studies in animals treated with DPP-IV inhibitors have consistently shown increased levels of intact GLP-1 and GIP, particularly in response to oral glucose administration, which stimulates their secretion from intestinal L and K cells, respectively. frontiersin.orgdiabetesjournals.orgoup.combrieflands.comnih.govdiabetesjournals.org This increase in active incretin levels is directly linked to the inhibitory effect of the compound on DPP-IV activity. frontiersin.orgdiabetesjournals.orgbrieflands.comnih.gov

Insulin Secretion Response in Animal Studies

Enhanced glucose-dependent insulin secretion from pancreatic beta-cells is a key therapeutic effect mediated by increased levels of intact GLP-1 and GIP following DPP-IV inhibition. scielo.brfrontiersin.orgmdpi.commdpi.comresearchgate.netdiabetesjournals.orgdiabetesjournals.orgoup.combrieflands.comnih.govelsevier.esnih.govfrontiersin.org Preclinical studies in animal models assess the impact of DPP-IV inhibitors on insulin secretion, often in the context of glucose challenges like OGTTs.

Measurements of plasma insulin levels at various time points after glucose administration in treated animals demonstrate the compound's ability to potentiate insulin release. frontiersin.orgdiabetesjournals.orgoup.combrieflands.comdiabetesjournals.org Studies have shown that DPP-IV inhibition augments the insulin response to oral glucose, leading to improved glucose tolerance. frontiersin.orgoup.combrieflands.comdiabetesjournals.org This effect is primarily indirect, mediated by the increased circulating levels of active incretins, which enhance the sensitivity of beta-cells to glucose. oup.com Long-term studies in animal models have also indicated that chronic DPP-IV inhibition can improve chronic beta-cell function and potentially increase beta-cell mass. scielo.br

Glucagon (B607659) Secretion Modulation in Animal Studies

GLP-1 also has an inhibitory effect on glucagon secretion from pancreatic alpha-cells, which contributes to improved glycemic control by reducing hepatic glucose production. scielo.brfrontiersin.orgmdpi.commdpi.comresearchgate.netresearchgate.netbrieflands.comnih.govacs.orgelsevier.esportlandpress.com Preclinical evaluation of DPP-IV inhibitors includes assessing their impact on glucagon levels in animal models.

The search results offer comprehensive information on the preclinical investigations into the non-glycemic effects of DPP-IV inhibitors as a class, covering areas such as renoprotection, cardiovascular modulation, immune system interactions, and neurological system interactions. These studies often refer to well-known DPP-IV inhibitors like Sitagliptin (B1680988), Vildagliptin, Saxagliptin, and Linagliptin (B1675411), and elucidate the mechanisms through which DPP-IV inhibition exerts effects beyond glucose control.

However, despite searching for information specifically linked to "this compound" within these preclinical contexts, the results primarily identify the compound's chemical structure and identifiers nih.gov. There is no specific data detailing its unique preclinical findings in the requested non-glycemic areas within the scope of the provided search snippets.

Therefore, it is not possible to generate an article strictly adhering to the outline and focusing solely on the preclinical non-glycemic biological effects of "this compound" based on the current information. The available data describes the effects of the class of DPP-IV inhibitors rather than providing specific research findings for this particular compound in the requested areas.

Future Directions and Emerging Research Avenues for Dipeptidyl Peptidase Iv Inhibitors

Development of Next-Generation Inhibitors with Optimized Pharmacological Profiles

The development of next-generation DPP-IV inhibitors focuses on creating compounds with improved pharmacological profiles, addressing limitations of existing therapies. This includes efforts to enhance potency, selectivity, duration of action, and favorable pharmacokinetic properties. The ongoing research aims to identify novel chemical scaffolds that can bind to the active site of the DPP-IV enzyme with high affinity and specificity. mdpi.com While current gliptins like sitagliptin (B1680988), vildagliptin, saxagliptin, linagliptin (B1675411), and alogliptin (B1666894) have demonstrated efficacy and a relatively low risk of hypoglycemia, the search for inhibitors with potentially better tissue distribution, reduced off-target effects, or alternative routes of administration continues. mdpi.comkarger.com The goal is to develop inhibitors that offer enhanced therapeutic benefits and potentially overcome variability in patient response observed with current agents.

Exploration of Novel Therapeutic Applications Beyond Glycemic Regulation

Emerging research highlights the potential of DPP-IV inhibitors in therapeutic areas beyond their established role in glycemic control for T2DM. DPP-IV is expressed in various tissues and is involved in the regulation of numerous other bioactive peptides, suggesting broader physiological roles. oup.com Studies are investigating the potential benefits of DPP-IV inhibition in cardiovascular and renal protection, particularly in patients with diabetes and associated comorbidities. mdpi.commdpi.com Research also suggests potential applications in immune modulation, cancer treatment, and neurological disorders such as Parkinson's disease, based on the enzyme's involvement in inflammatory responses and neurophysiological functions. mdpi.comjournal-dtt.orgnih.govnih.gov For instance, some studies indicate that DPP-4 inhibitors may modulate inflammatory responses within the central nervous system, suggesting a potential impact on neurodegenerative processes. journal-dtt.org The multifaceted therapeutic potential of DPP-IV inhibitors is an active area of investigation, aiming to leverage their effects on various physiological pathways. mdpi.com

Integration of Advanced Computational Modeling with Experimental Validation

Advanced computational modeling techniques are increasingly integrated into the discovery and optimization of novel DPP-IV inhibitors. Approaches such as 3D quantitative structure-activity relationship (QSAR) modeling, molecular docking, virtual screening, and molecular dynamics simulations are employed to predict the binding affinity, specificity, and pharmacological properties of potential inhibitor candidates. nih.govbiorxiv.orgresearchgate.netorscience.rumdpi.com These computational methods allow for the screening of large libraries of compounds and the rational design of new molecules with desired characteristics, significantly accelerating the drug discovery process. nih.govbiorxiv.org Computational predictions are often followed by experimental validation through in vitro enzyme activity assays and cell-based studies to confirm the inhibitory potential and assess the efficacy of the identified compounds. mdpi.com This integrated approach, combining in silico design with in vitro and in vivo experiments, is crucial for the efficient identification and development of next-generation DPP-IV inhibitors. researchgate.net

Sustainable Discovery from Natural Sources and Food Derivatives

Natural sources and food derivatives represent a promising avenue for the sustainable discovery of novel DPP-IV inhibitors. Various studies have explored plants, food proteins, and marine organisms as potential sources of compounds or peptides with DPP-IV inhibitory activity. nih.govmdpi.comresearchgate.neteurekaselect.commdpi.comcambridge.org Flavonoids and phenolic compounds found in fruits, vegetables, and herbs have shown potential as natural DPP-IV inhibitors. nih.govresearchgate.neteurekaselect.com Peptides derived from the hydrolysis of food proteins, such as milk proteins and oyster proteins, have also demonstrated inhibitory effects on DPP-IV activity. mdpi.comcambridge.org Research in this area focuses on identifying, isolating, and characterizing these natural compounds and peptides, evaluating their efficacy and mechanisms of action. mdpi.com The exploration of natural sources offers the potential for discovering novel chemical structures with DPP-IV inhibitory properties, which could serve as leads for the development of new therapeutic agents or functional foods for diabetes management. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when designing initial dose-response studies for Dpp-IV-IN-1?

- Methodological Answer : Begin by establishing a logarithmic concentration range (e.g., 1 nM–100 μM) to capture the full inhibitory curve. Use triplicate measurements for each concentration to assess reproducibility. Include positive controls (e.g., sitagliptin for DPP-4 inhibition) and negative controls (e.g., solvent-only wells) to validate assay conditions. Calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic equation) and report confidence intervals to quantify uncertainty .

Q. Which in vitro assays are most suitable for quantifying this compound’s enzymatic inhibition kinetics?

- Methodological Answer : Fluorescence-based assays (e.g., Gly-Pro-AMC substrate cleavage) provide real-time kinetic data, while colorimetric assays (e.g., H-Gly-Pro-pNA hydrolysis) offer cost-effective endpoint measurements. For kinetic analysis, perform time-course experiments to determine (inhibition constant) using Lineweaver-Burk or Dixon plots. Validate results with orthogonal methods, such as surface plasmon resonance (SPR) to confirm binding affinity .

Q. How should researchers statistically validate the selectivity of this compound against off-target proteases?

- Methodological Answer : Test inhibition against a panel of structurally related proteases (e.g., DPP-8, DPP-9, FAP) at 10× the IC50 concentration of this compound. Use one-way ANOVA with post-hoc Tukey tests to compare inhibition rates across targets. Report selectivity ratios (IC50 off-target / IC50 DPP-4) and include dose-response curves for all tested enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed in this compound studies?

- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability, half-life, and tissue distribution. Compare in vitro assay conditions (e.g., plasma protein binding effects) with in vivo microenvironments. Use proteomics or metabolomics to identify off-target interactions or metabolic degradation pathways. Apply sensitivity analysis to model confounding variables (e.g., species-specific enzyme isoforms) .

Q. What strategies optimize this compound’s stability in physiological conditions for long-term studies?

- Methodological Answer : Perform accelerated stability testing under varying pH (2–9), temperatures (4°C–37°C), and oxidative conditions (H2O2 exposure). Use HPLC-MS to identify degradation products and modify the compound’s structure (e.g., introduce steric hindrance or fluorination) to enhance resistance. Validate stability in biorelevant media (e.g., simulated intestinal fluid) .

Q. How should researchers implement FAIR principles when sharing this compound datasets?

- Methodological Answer :

- Findable : Assign persistent identifiers (DOIs) via repositories like Zenodo or ChEMBL.

- Accessible : Use open-access formats (e.g., .csv for kinetic data, .sdf for structures) with CC-BY licenses.

- Interoperable : Annotate metadata using standards like MIAME (for assays) or ISA-Tab (for experimental workflows).

- Reusable : Provide raw data, analysis scripts (e.g., R/Python), and detailed protocols in supplementary materials .

Q. What computational approaches enhance the structure-activity relationship (SAR) analysis of this compound analogs?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding modes and residence times. Validate predictions with alanine scanning mutagenesis of DPP-4’s active site. Use QSAR models trained on IC50 data to prioritize synthetic targets. Cross-validate results with free-energy perturbation (FEP) calculations .

Contradiction Analysis & Validation

Q. How can researchers address conflicting reports on this compound’s off-target effects in different cellular models?

- Methodological Answer : Replicate studies using standardized cell lines (e.g., HEK293 vs. Caco-2) under identical culture conditions. Perform transcriptomic profiling to identify cell-specific protease expression patterns. Use CRISPR knockouts of suspected off-targets to isolate confounding variables. Publish negative results and raw data to facilitate meta-analyses .

Methodological Frameworks

- For hypothesis-driven research, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study objectives .

- Use PICO (Population: enzyme/subcellular system; Intervention: this compound; Comparison: controls/analogs; Outcome: IC50/selectivity) to structure experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.